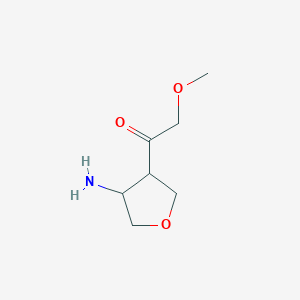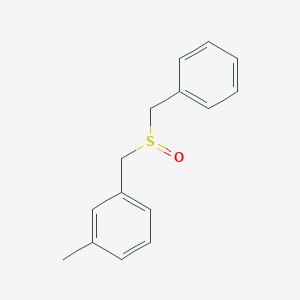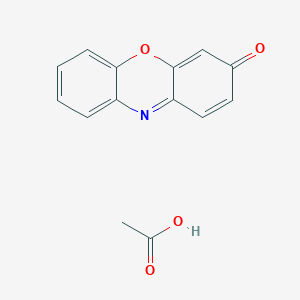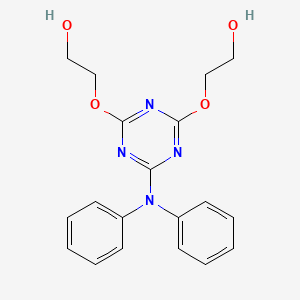
2,2'-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenylamino and diethanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution with Diphenylamine: The triazine core is then reacted with diphenylamine under controlled conditions to introduce the diphenylamino group.
Introduction of Diethanol Groups: Finally, the compound is treated with diethanolamine to introduce the diethanol groups via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine ring or the diphenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol has several scientific research applications:
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
作用機序
The mechanism of action of 2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol involves its interaction with specific molecular targets. The diphenylamino group can participate in π-π interactions, while the triazine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(diphenylamino)-1,3,5-triazine: Similar structure but with three diphenylamino groups.
2,2’-((6-(Phenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: Similar structure with phenylamino instead of diphenylamino.
2,2’-((6-(Methylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: Similar structure with methylamino instead of diphenylamino.
Uniqueness
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol is unique due to the presence of both diphenylamino and diethanol groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.
特性
CAS番号 |
23190-95-6 |
|---|---|
分子式 |
C19H20N4O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
2-[[4-(2-hydroxyethoxy)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]ethanol |
InChI |
InChI=1S/C19H20N4O4/c24-11-13-26-18-20-17(21-19(22-18)27-14-12-25)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,24-25H,11-14H2 |
InChIキー |
GZDWPKORBJKGOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)


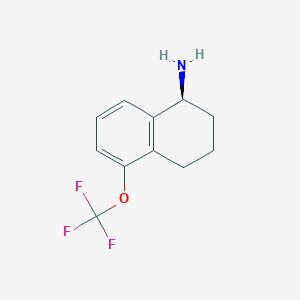
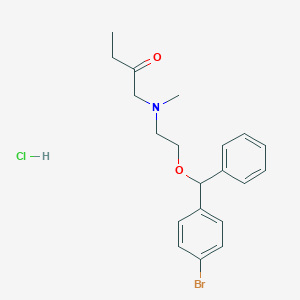

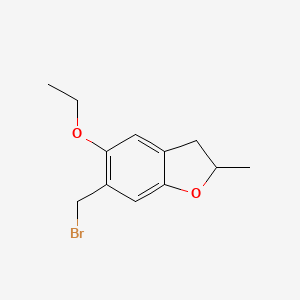
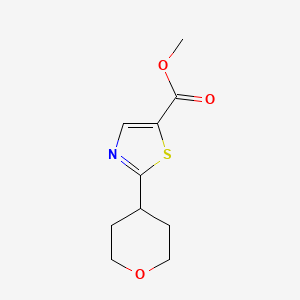
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
